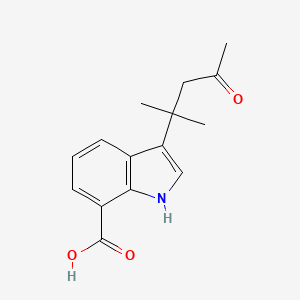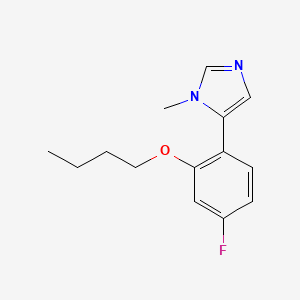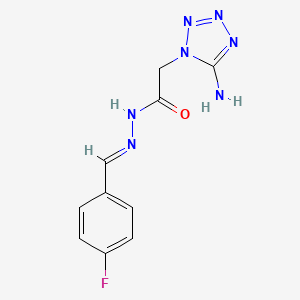
3-(1,1-dimethyl-3-oxobutyl)-1H-indole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-dimethyl-3-oxobutyl)-1H-indole-7-carboxylic acid is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.12084340 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Bonding Characteristics
The study of indole derivatives, such as indole-3-carboxylic acid, reveals insights into their crystal structures and bonding characteristics. For example, indole-3-carboxylic acid demonstrates the presence of centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers. These dimers are linked into a sheet structure through peripheral intermolecular hydrogen bonds, highlighting the compound's potential for designing crystalline materials with specific bonding properties (Smith, Wermuth, & Healy, 2003).
Novel Synthesis Methods
Research has developed novel synthesis methods for indole derivatives, offering pathways to new compounds with potential applications in drug development and material science. For instance, the synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its derivatives opens avenues for creating compounds with unique biological or chemical properties (Wang et al., 2016).
Chemical Reactions and Product Formation
The oligomerization of indole derivatives with the incorporation of thiols has been explored, leading to the formation of complex compounds such as 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. These reactions yield diverse products, including dimers and trimers, which could have implications for developing new materials or bioactive molecules (Mutulis et al., 2008).
Environmental Implications
The study of carboxylic acids in secondary aerosols from the oxidation of cyclic monoterpenes by ozone highlights the environmental relevance of indole carboxylic acids. Identifying carboxylic acids as products of atmospheric chemical reactions contributes to our understanding of aerosol formation and its impact on air quality and climate change (Glasius et al., 2000).
Catalytic Reactions
Research into carboxylic acid-catalyzed reactions, such as the aza-Friedel-Crafts reactions, demonstrates the utility of indole carboxylic acids in catalysis. These findings offer efficient methods for synthesizing 3-substituted indoles, which are important in pharmaceutical development (Shirakawa & Kobayashi, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-methyl-4-oxopentan-2-yl)-1H-indole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(17)7-15(2,3)12-8-16-13-10(12)5-4-6-11(13)14(18)19/h4-6,8,16H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQXKCKKXKYRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)C1=CNC2=C1C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)
![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)
![(3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5549814.png)

![11-(2,3-Dichlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5549824.png)
![[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] pyridine-3-carboxylate](/img/structure/B5549837.png)
![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)
![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)
![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)
